SPC 839
Overview
Description
AS-602868 is a small molecule drug that functions as an inhibitor of nuclear factor kappa B kinase subunit beta and a modulator of nuclear factor kappa B. It has been studied for its potential therapeutic applications in various diseases, including neoplasms, hematologic neoplasms, inflammation, and multiple sclerosis .
Preparation Methods
The synthesis of AS-602868 involves the preparation of an anilinopyrimidine derivative. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the pyrimidine ring and subsequent functionalization to achieve the desired inhibitory activity . Industrial production methods for AS-602868 are also not widely available, as the compound is primarily used in research settings.
Chemical Reactions Analysis
AS-602868 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: AS-602868 can undergo substitution reactions where specific functional
Biological Activity
SPC 839 is a small molecule compound recognized for its significant biological activity, particularly as an inhibitor of key signaling pathways involved in inflammation and cancer. Its chemical structure is identified as 2-[(4-methylphenyl)thio]-N-(4-pyridinyl)-N'-(4-pyrimidinyl)hydrazine-1-carboxamide, with the CAS number 219773-55-4. This article delves into the biological mechanisms, therapeutic implications, and comparative analysis of this compound based on diverse research findings.
This compound primarily functions by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein 1 (AP-1) signaling pathways. These pathways are crucial for various cellular processes, including inflammation, cell proliferation, and apoptosis. The compound exhibits a high affinity for IκB kinase beta (IKK-2), with an IC50 value of approximately 0.008 μM , indicating its potency in blocking phosphorylation events that activate these transcription factors.
Inhibition of Inflammatory Responses
By inhibiting IKK-2, this compound effectively reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukins. This modulation of inflammatory responses positions this compound as a potential therapeutic candidate for treating diseases characterized by chronic inflammation and aberrant cell signaling, including various cancers .
Comparative Analysis with Other Compounds
The following table compares this compound with other notable compounds that target similar pathways:
Compound Name | CAS Number | Mechanism of Action | Unique Features |
---|---|---|---|
This compound | 219773-55-4 | IKK-2 Inhibitor | High potency (IC50 = 0.008 μM) |
Selinexor | 163521-12-8 | XPO1 Inhibitor | Targets exportin-1 for nuclear transport inhibition |
Curcumin | 458-37-7 | NF-kB Inhibitor | Natural compound with anti-inflammatory properties |
Bay 11-7085 | 19563-10-7 | IKK Inhibitor | Non-selective IKK inhibitor |
Parthenolide | 20554-84-1 | NF-kB Inhibitor | Derived from natural sources; anti-cancer properties |
This compound's specificity for IKK-2 over other kinases distinguishes it from broader-spectrum inhibitors like Bay 11-7085, suggesting it may have fewer side effects in targeted therapies.
Cellular Studies
In vitro studies have demonstrated that this compound can alter gene expression profiles associated with inflammatory responses. For instance, research indicated that this compound analogs effectively inhibit AP-1 and NF-kB-mediated transcriptional activation in various cell lines, confirming its role in modulating cellular responses to inflammatory stimuli .
Clinical Implications
A review on targeting IKKβ in cancer highlighted the challenges faced by IKK inhibitors, including this compound, in clinical settings. Despite promising preclinical results, the translation to clinical efficacy has been limited due to complex tumor microenvironments and compensatory signaling pathways that may arise during treatment .
Properties
IUPAC Name |
1-[(5-methoxy-2-thiophen-2-ylquinazolin-4-yl)amino]-3-methylpyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c1-10-9-14(23)22(18(10)24)21-17-15-11(5-3-6-12(15)25-2)19-16(20-17)13-7-4-8-26-13/h3-9H,1-2H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGLPBNOIFLLRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)NC2=NC(=NC3=C2C(=CC=C3)OC)C4=CC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431335 | |
Record name | 1-[(5-methoxy-2-thiophen-2-ylquinazolin-4-yl)amino]-3-methylpyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219773-55-4 | |
Record name | AS-602868 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219773554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(5-methoxy-2-thiophen-2-ylquinazolin-4-yl)amino]-3-methylpyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AS-602868 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1FZ8P93E0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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